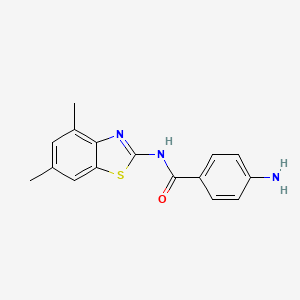
4-Amino-N-(4,6-dimethyl-2-benzothiazolyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-N-(4,6-dimethyl-2-benzothiazolyl)benzamide is a chemical compound with the molecular formula C15H15N3OS It is known for its unique structure, which includes an amino group, a benzamide group, and a benzothiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(4,6-dimethyl-2-benzothiazolyl)benzamide typically involves the condensation of 4,6-dimethyl-2-aminobenzothiazole with 4-aminobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually performed under reflux conditions in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the production process more environmentally friendly .
化学反应分析
Types of Reactions
4-Amino-N-(4,6-dimethyl-2-benzothiazolyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced forms of the benzothiazole ring.
Substitution: Various substituted derivatives depending on the reagents used
科学研究应用
4-Amino-N-(4,6-dimethyl-2-benzothiazolyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
作用机制
The mechanism of action of 4-Amino-N-(4,6-dimethyl-2-benzothiazolyl)benzamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The benzothiazole ring is known to interact with DNA and proteins, which can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
4-Amino-N-(4,6-dimethyl-2-pyridinyl)benzamide: Similar structure but with a pyridine ring instead of a benzothiazole ring.
Benzenamine, 4-(6-methyl-2-benzothiazolyl): Similar structure but lacks the amide group.
Uniqueness
4-Amino-N-(4,6-dimethyl-2-benzothiazolyl)benzamide is unique due to the presence of both the benzamide and benzothiazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C16H15N3OS |
|---|---|
分子量 |
297.4 g/mol |
IUPAC 名称 |
4-amino-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C16H15N3OS/c1-9-7-10(2)14-13(8-9)21-16(18-14)19-15(20)11-3-5-12(17)6-4-11/h3-8H,17H2,1-2H3,(H,18,19,20) |
InChI 键 |
YVWIAHQPHWDHGI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















